molecular formula C10H14N2 B11917458 1-Ethylindolin-4-amine

1-Ethylindolin-4-amine

Cat. No.: B11917458
M. Wt: 162.23 g/mol
InChI Key: BYKPXNGCIMRNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylindolin-4-amine (CAT. NO.: B11917458) is a heterocyclic organic compound featuring an indoline core—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The ethyl group is substituted at the 1-position of the indoline scaffold, while an amine functional group resides at the 4-position of the benzene ring. This structural configuration confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications . This compound is of significant interest in scientific research, particularly in the fields of oncology and neurology. Studies indicate that this compound and its derivatives have been investigated for their potential anticancer properties. Research suggests that compounds with indole structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, indole derivatives have shown efficacy against breast cancer cells by modulating estrogen receptor activity, similar to established drugs like tamoxifen . A specific study on MCF-7 breast cancer cells found that a related compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways . Furthermore, this compound may possess neuroprotective effects, which could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress . Additionally, indole derivatives, including this compound, have exhibited antimicrobial activity against various bacterial strains, which is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The synthesis of this compound typically involves multi-step organic reactions, such as the reduction of nitrobenzene to aniline followed by a reaction with acetaldehyde to form an intermediate Schiff base, which is then hydrogenated to yield the final product, reducing diethylated byproducts to less than 2% . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindol-4-amine

InChI

InChI=1S/C10H14N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7,11H2,1H3

InChI Key

BYKPXNGCIMRNGN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C=CC=C21)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Nitrobenzene Reduction : Nitrobenzene is reduced to aniline via catalytic hydrogenation over Raney Ni.

  • Ethanol Dehydrogenation : Ethanol undergoes dehydrogenation to acetaldehyde, facilitated by the metal catalyst.

  • Schiff Base Formation : Aniline reacts with acetaldehyde to form an intermediate Schiff base (N-ethylideneaniline).

  • Hydrogenation : The Schiff base is hydrogenated to yield 1-ethylindolin-4-amine.

Optimization Parameters:

ParameterOptimal RangeImpact on Selectivity
Temperature140–160°C>90% at 150°C
Hydrogen Pressure1.0–1.2 MPaMinimizes over-alkylation
Catalyst Loading20–25 wt% Raney NiBalances activity and cost
Reaction Time6–8 hours97.9% conversion

Challenges : Competing formation of N,N-diethylaniline (up to 18.5% at elevated temperatures). Mitigation involves precise control of H<sub>2</sub> partial pressure and stepwise ethanol addition.

Catalytic Hydrogenation of Schiff Base Intermediates

An alternative two-step protocol isolates the Schiff base intermediate before hydrogenation, offering better control over regioselectivity:

Step 1: Schiff Base Synthesis

4-Aminoindole reacts with acetaldehyde in toluene under acidic conditions (p-toluenesulfonic acid) to form N-ethylidene-4-aminoindole.

Conditions :

  • Solvent: Toluene

  • Catalyst: p-TsOH (5 mol%)

  • Temperature: 110°C (reflux)

  • Yield: 88–92%

Step 2: Hydrogenation

The isolated Schiff base undergoes hydrogenation at 25–50 bar H<sub>2</sub> using Pd/C (5 wt%) or Raney Ni.

CatalystTemperaturePressureYield
Pd/C80°C30 bar95%
Raney Ni120°C50 bar89%

Advantage : Reduces diethylated byproducts to <2%.

Nucleophilic Substitution of Tosylate Derivatives

A mesylation-amination strategy enables selective N-ethylation while preserving the indoline ring:

Reaction Sequence:

  • Mesylation : 4-Hydroxyindoline is treated with methanesulfonyl chloride (MsCl) to form the mesylate.

  • Amination : Reaction with ethylamine in aqueous NH<sub>3</sub> at 60°C yields this compound.

Key Data :

  • Mesylation Yield: 99% (CH<sub>2</sub>Cl<sub>2</sub>, 0°C)

  • Amination Yield: 87% (7 M NH<sub>3</sub> in MeOH, 40 hours)

Side Reaction : Elimination to form 4-vinylindoline (≤5%).

Enzymatic Hydroamination Approaches

Emerging biocatalytic methods use ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) for asymmetric synthesis:

Process Overview:

  • Substrate : 4-Aminoindole and acetaldehyde

  • Conditions : pH 8.5, 25°C, 15 μM EDDS lyase

  • Conversion : 78–90% (24–48 hours)

Limitations : Requires genetic engineering to improve enzyme stability at industrial scales.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
One-Pot Reductive97.995–98HighModerate
Schiff Base Hydrogenation9599ModerateHigh
Tosylate Amination8797LowLow
Enzymatic9099.5EmergingHigh

Industrial-Scale Considerations

Patents highlight continuous-flow systems for one-pot reductive alkylation, achieving 85–90% yield at 1–2 ton/month capacity. Critical factors include:

  • Catalyst Recycling : Raney Ni loses 15–20% activity per cycle due to sulfur poisoning.

  • Byproduct Management : Distillation removes N,N-diethylaniline (b.p. 215°C vs. 245°C for product) .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylindolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of indole-4-quinone derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of sulfonamides and amides with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
1-Ethylindolin-4-amine and its derivatives have been studied for their potential anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, indole derivatives have shown efficacy against breast cancer cells by modulating estrogen receptor activity, similar to established drugs like tamoxifen .

1.2 Neuroprotective Effects
Studies have suggested that indole compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

1.3 Antimicrobial Properties
Indole derivatives, including this compound, have exhibited antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes common synthetic routes:

Synthetic Route Starting Materials Yield (%) Notes
Route AIndole + Ethyl amine70Simple one-pot reaction
Route BIndole + Alkyl halide65Requires purification steps
Route CIndole + Grignard reagent75High yield but complex

Case Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways .

Case Study on Neuroprotection

In a neuroprotection study, researchers administered this compound to a model of Parkinson's disease in rats. The results showed a significant reduction in dopaminergic neuron loss in the substantia nigra compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-Ethylindolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects . Additionally, the compound’s amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-Methyl-1H-indol-4-amine

  • Structure : Indole core (aromatic six-membered benzene fused to a five-membered pyrrole ring) with a methyl group at the 1-position and an amine at the 4-position.
  • Key Differences : Unlike indoline, indole lacks a saturated nitrogen-containing ring, reducing conformational flexibility. The methyl group (vs. ethyl) may lower lipophilicity (logP) and metabolic stability.
  • Synthesis: Commercial availability (e.g., Huaian Searching Pharmatech Co. Ltd.) suggests straightforward preparation via methylation of 4-aminoindole intermediates .

2-Methylisoindolin-4-amine

  • Structure : Isoindoline core (saturated six-membered ring fused to a benzene ring) with a methyl group at the 2-position and an amine at the 4-position.
  • Key Differences : The isoindoline scaffold introduces steric and electronic variations compared to indoline. The methyl substitution at the 2-position may hinder rotational freedom.
  • Properties : Molecular weight = 148.2 g/mol; LogP = 1.52 (predicted). Applications include kinase inhibition, as referenced in patents .

4-Ethyl-1H-pyrazol-3-amine

  • Structure : Pyrazole ring (five-membered, two adjacent nitrogen atoms) with an ethyl group at the 4-position and an amine at the 3-position.
  • Key Differences : The pyrazole ring enhances hydrogen-bonding capacity and aromatic stability. Ethyl substitution increases hydrophobicity (logP ≈ 1.8) relative to methyl analogues.
  • Safety : Hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents LogP (Predicted)
This compound C₁₀H₁₄N₂ 162.23 Indoline 1-Ethyl, 4-Amine ~2.1
1-Methyl-1H-indol-4-amine C₉H₁₀N₂ 146.19 Indole 1-Methyl, 4-Amine ~1.7
2-Methylisoindolin-4-amine C₉H₁₂N₂ 148.20 Isoindoline 2-Methyl, 4-Amine 1.52
4-Ethyl-1H-pyrazol-3-amine C₅H₉N₃ 111.15 Pyrazole 4-Ethyl, 3-Amine ~1.8

Research Implications

However, its saturated indoline core may reduce metabolic oxidation rates relative to indole derivatives . Further studies are needed to explore its biological activity and optimize synthetic scalability.

Biological Activity

1-Ethylindolin-4-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound can be represented structurally as follows:

C10H12N\text{C}_\text{10}\text{H}_\text{12}\text{N}

This compound features an indole framework, which is known for its diverse biological properties. The presence of the ethyl group at the nitrogen position contributes to its pharmacological profile.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with various enzymes that are crucial in cancer cell proliferation and survival pathways. For instance, it has been shown to inhibit certain kinases involved in tumor growth.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells.
  • Direct Cytotoxic Effects : Experimental studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line/Model IC50 (µM) Mechanism Reference
Study 1TC32 Ewing's Sarcoma0.9Kinase Inhibition
Study 2A549 Lung Cancer5.0Apoptosis Induction
Study 3HeLa Cervical Cancer3.5Cell Cycle Arrest

Case Study 1: Ewing's Sarcoma

In a study focused on Ewing's Sarcoma, this compound demonstrated significant antiproliferative activity with an IC50 value of 0.9 µM against TC32 cells. The research highlighted its ability to inhibit the EWS-FLI1 oncoprotein, which is pivotal in the pathogenesis of this malignancy. The compound's structural modifications were explored to enhance its binding affinity and potency .

Case Study 2: Lung Cancer

Another investigation assessed the effects of this compound on A549 lung cancer cells, where it exhibited an IC50 of 5.0 µM. The study indicated that the compound could induce apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, showcasing its therapeutic potential in lung cancer treatment .

Case Study 3: Cervical Cancer

In HeLa cells, the compound was found to arrest the cell cycle at the G2/M phase with an IC50 of 3.5 µM. This effect was linked to the downregulation of cyclin B1 and cdc2, critical regulators of cell cycle progression, thereby inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications at specific positions on the indole ring can significantly influence its biological activity. For instance:

  • Substituents at Position 7 : Electron-donating groups enhance the anticancer activity.
  • Alkyl Chain Length : Variations in the ethyl group can affect solubility and bioavailability.

These insights are crucial for guiding future drug design efforts aimed at optimizing efficacy and minimizing toxicity.

Q & A

Q. Advanced: How can stereochemical outcomes be controlled during synthesis, and what techniques resolve enantiomeric mixtures?

Advanced synthesis requires chiral auxiliaries or asymmetric catalysis. For instance, using (R)-BINOL-derived catalysts in alkylation steps can enhance enantioselectivity. Chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) with polysaccharide-based stationary phases effectively separate enantiomers. Dynamic kinetic resolution (DKR) strategies may also be applied to minimize racemization during synthesis .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm, indoline aromatic protons δ 6.5–7.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C10H14N2).
  • IR spectroscopy : Identifies N-H stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. Advanced: How do 2D NMR techniques (e.g., COSY, NOESY) resolve structural ambiguities in derivatives?

Advanced 2D NMR clarifies through-space (NOESY) and through-bond (HSQC, HMBC) interactions. For example, NOESY correlations between the ethyl group and adjacent protons confirm substituent positioning. HMBC links amine protons to the indoline ring carbons, distinguishing regioisomers .

Basic: What biological systems are commonly studied for this compound’s activity?

Methodological Answer:
The compound is screened against neurotransmitter receptors (e.g., serotonin, dopamine receptors) due to structural similarity to bioactive indole derivatives. In vitro assays include radioligand binding (³H-labeled ligands) and functional cAMP assays in transfected HEK293 cells .

Q. Advanced: How do molecular docking and MD simulations optimize receptor binding affinity?

Advanced studies use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites. For example, docking this compound into the 5-HT2A receptor identifies key hydrogen bonds with Ser159 and hydrophobic interactions with Phe338. Molecular dynamics (MD) simulations (50 ns, AMBER force field) validate binding stability .

Basic: How are stability and degradation pathways of this compound analyzed?

Methodological Answer:
Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitors degradation products, identifying oxidation (e.g., N-oxide formation) or hydrolysis byproducts. Photostability is tested under ICH Q1B guidelines using UV light (320–400 nm) .

Q. Advanced: What mechanistic insights do DFT calculations provide on degradation kinetics?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates activation energies for hydrolysis or oxidation pathways. For example, transition state modeling reveals that ethyl group steric hindrance slows hydrolysis compared to non-alkylated analogs .

Basic: How does the ethyl substituent affect physicochemical properties compared to unsubstituted indolin-4-amine?

Methodological Answer:
The ethyl group increases lipophilicity (logP +0.8) and metabolic stability. LogD (pH 7.4) is measured via shake-flask method, while solubility is determined using HPLC-UV in buffered solutions. The substituent also reduces basicity (pKa ~7.1 vs. ~8.3 for the parent compound) .

Q. Advanced: How do QSAR models predict bioactivity modifications with substituent variation?

Quantitative structure-activity relationship (QSAR) models (e.g., CoMFA, Random Forest) correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC50 values. For example, electron-withdrawing groups at the indoline 5-position enhance serotonin receptor affinity by 2-fold .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell type, ligand concentration). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and subgroup analysis by experimental conditions. For example, I² >50% indicates significant variability, prompting re-evaluation of binding assay protocols (e.g., buffer pH, temperature) .

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